Methyl Nicotinate

Catalog No.
S571987
CAS No.
93-60-7
M.F
C7H7NO2
M. Wt
137.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl Nicotinate

CAS Number

93-60-7

Product Name

Methyl Nicotinate

IUPAC Name

methyl pyridine-3-carboxylate

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

InChI

InChI=1S/C7H7NO2/c1-10-7(9)6-3-2-4-8-5-6/h2-5H,1H3

InChI Key

YNBADRVTZLEFNH-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble
47.6 mg/mL at 20 °C
Soluble in fat; Slightly soluble in water
Soluble (in ethanol)

Synonyms

3-Pyridinecarboxylic Acid Methyl Ester; Nicotinic Acid Methyl Ester; 3-(Carbomethoxy)pyridine; 3-(Methoxycarbonyl)pyridine; Methyl 3-pyridinecarboxylate; NSC 13126; NSC 403799; Nicometh; m-(Methoxycarbonyl)pyridine

Canonical SMILES

COC(=O)C1=CN=CC=C1

The exact mass of the compound Methyl nicotinate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble0.35 m47.6 mg/ml at 20 °c47.6 mg/ml at 20 °csoluble in fat; slightly soluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403799. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. It belongs to the ontological category of aromatic carboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Methyl nicotinate is a highly permeable, low-melting lipophilic ester of nicotinic acid (vitamin B3) widely utilized as a rapid-onset topical rubefacient, a transdermal penetration enhancer, and a versatile synthetic intermediate. Unlike the highly crystalline and hydrophilic free acid, methyl nicotinate possesses a balanced partition coefficient (LogP ~0.8) and a significantly lower melting point (~38–43 °C). These physicochemical properties enable it to rapidly bypass the stratum corneum barrier, making it a critical active pharmaceutical ingredient (API) for localized vasodilation and muscle pain relief formulations. Furthermore, in chemical synthesis workflows, its unhindered ester moiety serves as an optimal electrophile for high-yield transesterification and amidation reactions, streamlining the production of complex nicotinamide derivatives without the need for harsh acyl chloride intermediates [1].

Attempting to substitute methyl nicotinate with its parent compound, nicotinic acid, fundamentally compromises topical formulation efficacy. Nicotinic acid exhibits poor lipid solubility and high crystallinity, resulting in dissolution-limited mass transfer and near-zero-order skin transport kinetics that fail to deliver a rapid localized vasodilatory response [1]. Conversely, substituting methyl nicotinate with heavier, more lipophilic analogs such as hexyl nicotinate or benzyl nicotinate leads to excessive retention in the stratum corneum, drastically slowing penetration rates and delaying the onset of pharmacological action[2]. In synthetic workflows, replacing methyl nicotinate with nicotinic acid necessitates aggressive dehydrating acids or toxic chlorinating agents (e.g., thionyl chloride) to activate the carboxyl group, whereas methyl nicotinate readily undergoes mild, catalytic transesterification and amidation with high atom economy [3].

Transdermal Permeation Rate: Overcoming the Stratum Corneum Barrier

In ex vivo human skin models utilizing Franz diffusion cells, the permeation kinetics of methyl nicotinate were evaluated against its parent compound, nicotinic acid. The high melting point and hydrophilicity of nicotinic acid severely restrict its diffusion. At low applied doses, the permeation rate of methyl nicotinate was quantified to be approximately 60-fold higher than that of nicotinic acid. This massive differential is attributed to methyl nicotinate's lower crystallinity and higher lipid solubility, which prevent dissolution-limited mass transfer at the stratum corneum surface [1].

Evidence DimensionSkin permeation rate (flux) at low doses
Target Compound DataRapid stratum corneum bypass with high flux
Comparator Or BaselineNicotinic acid (NA)
Quantified Difference~60-fold higher permeation rate for Methyl Nicotinate compared to NA
ConditionsEx vivo human skin mounted in Franz diffusion cells

Formulators must procure methyl nicotinate rather than nicotinic acid to ensure rapid, therapeutically relevant API delivery in topical rubefacient and transdermal patch applications.

Penetration Kinetics vs. Heavier Nicotinate Esters

The alkyl chain length of nicotinate esters directly dictates their penetration speed and metabolic hydrolysis rate in the skin. In vitro diffusion cell studies demonstrated that 80% to 90% of the applied dose of the relatively polar methyl nicotinate rapidly penetrates the skin barrier. In stark contrast, highly lipophilic comparators such as hexyl nicotinate and benzyl nicotinate penetrated the skin very slowly due to excessive partitioning into the lipid-rich stratum corneum, while the free nicotinic acid showed almost no penetration even after 50 hours [1].

Evidence DimensionPercentage of applied dose penetrating the skin rapidly
Target Compound Data80-90% rapid penetration
Comparator Or BaselineHexyl nicotinate and Benzyl nicotinate (very slow penetration); Nicotinic acid (negligible penetration at 50 hours)
Quantified Difference80-90% rapid absorption for MN vs near-zero for NA and severely delayed kinetics for heavier esters
ConditionsIn vitro skin diffusion cells (hairless mouse model)

Buyers formulating immediate-acting topical vasodilators or muscle-relief creams must select methyl nicotinate over heavier esters to guarantee a rapid onset of erythema and localized blood flow.

Synthetic Efficiency in Amidation and Transesterification Workflows

As a synthetic building block, methyl nicotinate offers a highly reactive, unhindered ester carbonyl that is ideal for mild amidation and transesterification. In continuous-flow microreactor systems utilizing enzymatic catalysis, the direct amidation of methyl nicotinate with primary amines achieved high isolated yields of 81.6% to 88.5% within a short 35-minute residence time. Utilizing the free nicotinic acid for similar amide bond formations typically requires stoichiometric coupling reagents, high temperatures, or prior conversion to a hazardous nicotinoyl chloride intermediate [1].

Evidence DimensionAmidation yield under mild catalytic conditions
Target Compound Data81.6%-88.5% yield in 35 minutes
Comparator Or BaselineNicotinic acid (requires harsh activation via acid chlorides or expensive coupling agents)
Quantified DifferenceHigh-yield direct amidation for MN without the need for toxic chlorinating agents
ConditionsContinuous-flow microreactor, 50 °C, enzymatic catalysis

Procurement of methyl nicotinate as a precursor significantly reduces the environmental impact, reagent cost, and safety hazards associated with synthesizing complex nicotinamide APIs.

Rapid-Onset Topical Rubefacients and Vasodilators

Driven by its ~60-fold higher permeation rate compared to nicotinic acid and its rapid 80-90% absorption profile, methyl nicotinate is the optimal API for topical formulations designed to treat localized muscle and joint pain. Its ability to swiftly bypass the stratum corneum and induce peripheral vasodilation makes it the standard choice for immediate-relief creams and ointments [1].

Transdermal Penetration Enhancement Systems

Because methyl nicotinate rapidly partitions through the skin and increases localized microcirculatory blood flow, it is utilized as an active penetration enhancer in transdermal drug delivery systems. By increasing tissue oxygenation and blood flow, it facilitates the systemic uptake of co-formulated APIs that would otherwise remain localized in the dermal layers [2].

Precursor for Complex Nicotinamide and Ester Derivatives

Leveraging its unhindered ester functionality, methyl nicotinate is widely procured as a starting material for the synthesis of specialty chemicals, such as menthyl nicotinate, and various pharmaceutical amides. Its compatibility with mild, high-yield continuous-flow amidation and base-catalyzed transesterification eliminates the need for hazardous nicotinoyl chloride intermediates, streamlining industrial scale-up [3].

Physical Description

Solid; [Merck Index]
Solid
White crystalline solid; Fresh caramelic nutty, mild tobacco aroma

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Exact Mass

137.047678466 Da

Monoisotopic Mass

137.047678466 Da

Boiling Point

209.00 °C. @ 760.00 mm Hg

Heavy Atom Count

10

LogP

0.8
0.83 (LogP)
0.83

Melting Point

38-43
38 °C

UNII

7B1AVU9DJN

GHS Hazard Statements

Aggregated GHS information provided by 1621 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 13 of 1621 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 1608 of 1621 companies with hazard statement code(s):;
H315 (99.25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for the temporary relief of aches and pains in muscles, tendons, and joints.

Pharmacology

Following topical administration, methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application. It induced vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction [A33027]. During tissue penetration at the dermis, methyl nicotinate is hydrolyzed to nicotinic acid [A33027]. In human volunteers, topical administration of methyl nicotinate caused vasodilation-induced generalized cutaneous erythema [A33027].

Mechanism of Action

While the mechanism of action of methyl nicotinate and other topically-administered nicotinic acid esters is not clear, it is thought that methyl nicotinate promotes the release of prostaglandin D2 that is strictly locally-acting due to its short half-life. It was demonstrated in human subjects that the local cutaneous vascular response to methyl nicotinic was suppressed by inhibitors of prostaglandin biosynthesis, indicating that the effect of methyl nicotinate on vascular smooth muscles may be mediated by the release of local prostaglandins. Prostaglandins released from the skin and blood vessels induce cutaneous vasodilation.

Vapor Pressure

0.27 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

93-60-7

Absorption Distribution and Excretion

The presence of methyl group facilitates the penetration of methyl nicotinate through the skin with good lipophilicity, allowing rapid absorption following topical administration. _In vitro_, about 80-90% of the polar compounds methyl nicotinate rapidly penetrated the skin. It was demonstrated in excised skin of hairless mice that methyl nicotinate can effectively bypass the stratum corneum layer of the skin. In humans, nicotinic acid and nicotinamide were shown to be rapidly absorbed from the stomach and intestine via a sodium carrier-mediated mechanism at low concentrations.
Following epicutaneous administration of small radiolabelled dose of methyl nicotinate in human volunteers, approximately 15% of the dose was recovered in the urine within 108 hours after treatment. The excretion of nicotinic acid mainly takes place in the kidneys.
According to the animal studies, nicotinic acid is mainly concentrated in the liver, kidneys, and adipose tissue.
No pharmacokinetic data available.

Metabolism Metabolites

Methyl nicotinate undergoes ester hydrolysis to form nicotinic acid and methanol. The hydrolysis is thought to be mediated by nonspecific α-naphthylacetate-esterase at the dermis layer of the skin.

Wikipedia

Methyl_nicotinate

Biological Half Life

_In vitro_, the half-life of methyl nicotinate in the dermis was 3 to 10 minutes.

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Tonic; Soothing

General Manufacturing Information

3-Pyridinecarboxylic acid, methyl ester: ACTIVE

Dates

Last modified: 08-15-2023
Muller B, Kasper M, Surber C, Imanidis G: Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect. Eur J Pharm Sci. 2003 Oct;20(2):181-95. [PMID:14550884]
Roskos KV, Bircher AJ, Maibach HI, Guy RH: Pharmacodynamic measurements of methyl nicotinate percutaneous absorption: the effect of aging on microcirculation. Br J Dermatol. 1990 Feb;122(2):165-71. [PMID:2317445]
Zhang et al. A directive Ni catalyst overrides conventional site selectivity in pyridine C-H alkenylation. Nature Chemistry, DOI: 10.1038/s41557-021-00792-1, published online 11 October 2021

Explore Compound Types